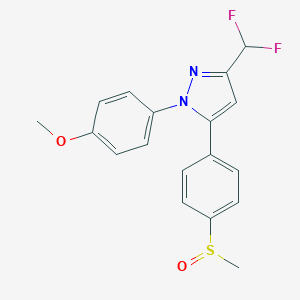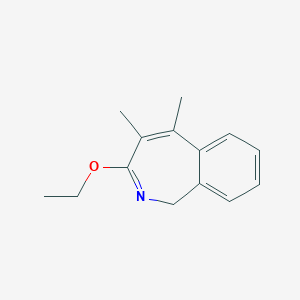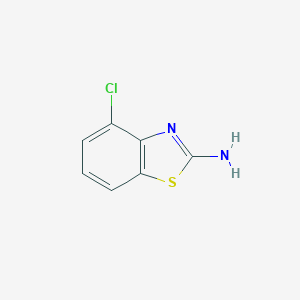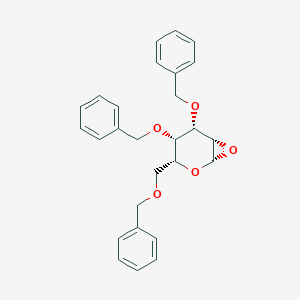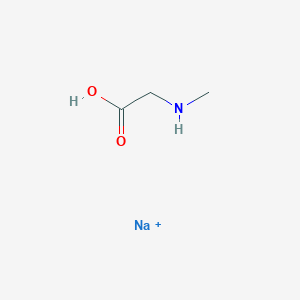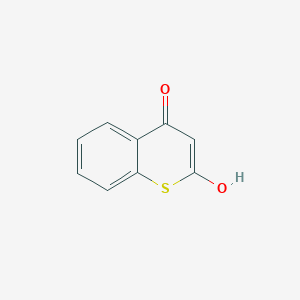
Diisopropylzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylzinc is an organozinc compound with the chemical formula Zn(C₃H₇)₂. It is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific. This compound is pyrophoric, meaning it can burst into flames upon exposure to air or water. This compound is typically packaged in toluene to prevent such reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisopropylzinc is generally prepared by reacting zinc powder with two equivalents of isopropyl halogen compounds, such as isopropyl bromide. The reaction is typically carried out in a dry solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Diisopropylzinc undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and isopropanol.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Halogenated compounds or other electrophiles.
Addition: Aldehydes and ketones, often under inert conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Zinc oxide and isopropanol.
Substitution: Various organozinc compounds.
Addition: Chiral alcohols, particularly in the context of the Soai reaction.
Aplicaciones Científicas De Investigación
Diisopropylzinc has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, the chiral molecules produced using this compound can be used in biological studies.
Medicine: The chiral alcohols synthesized using this compound can serve as intermediates in the production of pharmaceuticals.
Industry: this compound is used in the production of fine chemicals and in the development of new materials.
Mecanismo De Acción
The mechanism by which diisopropylzinc exerts its effects is primarily through its role as a nucleophile in the Soai reaction. It forms a complex with the aldehyde, which then undergoes a series of steps leading to the formation of a chiral alcohol. The reaction is autocatalytic, meaning the product can catalyze the formation of more product, leading to an amplification of chirality .
Comparación Con Compuestos Similares
Diethylzinc: Another organozinc compound used in organic synthesis.
Dimethylzinc: Similar in reactivity but with different steric properties.
Diphenylzinc: Used in the formation of carbon-carbon bonds in organic synthesis.
Uniqueness: Diisopropylzinc is unique due to its role in the Soai reaction, which is a rare example of asymmetric autocatalysis. This property makes it particularly valuable in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals and materials science .
Propiedades
Número CAS |
625-81-0 |
|---|---|
Fórmula molecular |
C6H14Zn |
Peso molecular |
151.6 g/mol |
Nombre IUPAC |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
Clave InChI |
FRLYMSHUDNORBC-UHFFFAOYSA-N |
SMILES |
C[CH-]C.C[CH-]C.[Zn+2] |
SMILES canónico |
C[CH-]C.C[CH-]C.[Zn+2] |
Pictogramas |
Flammable; Corrosive |
Sinónimos |
bis(1-Methylethyl)-zinc; Bis(isopropyl)zinc |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


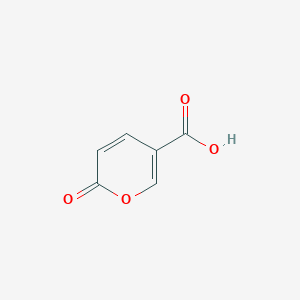
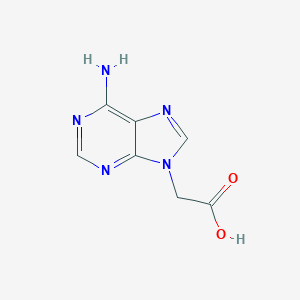

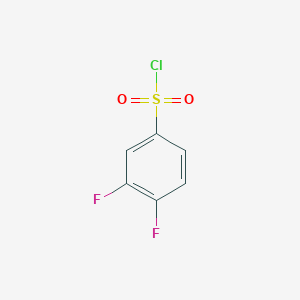
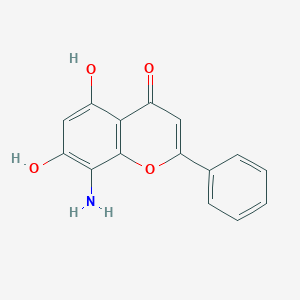
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
